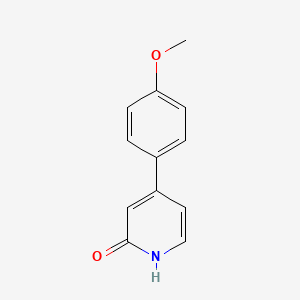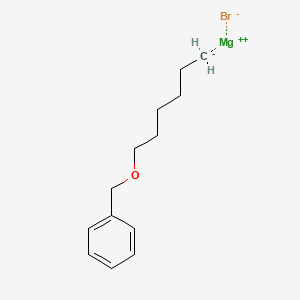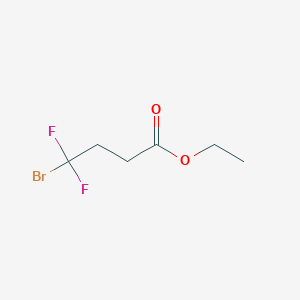
Furan-2-ylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylzinc bromide is an organozinc compound that features a furan ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound.
Méthodes De Préparation
Furan-2-ylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of furan with zinc bromide in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound often involve large-scale batch reactions, where the reactants are combined in a reactor vessel and allowed to react under controlled conditions. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Furan-2-ylzinc bromide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the common types of reactions it undergoes include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the zinc-bromine bond is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and aryl halides.
Coupling Reactions: This compound is often used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: this compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols. This reaction is typically carried out in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound, while in an addition reaction with an aldehyde, the product would be a secondary alcohol.
Applications De Recherche Scientifique
Furan-2-ylzinc bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: this compound is employed in the development of new drugs and therapeutic agents, particularly those targeting bacterial and viral infections.
Material Science: This compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-zinc bonds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving zinc-dependent enzymes and proteins.
Mécanisme D'action
The mechanism by which furan-2-ylzinc bromide exerts its effects is primarily through its ability to form stable carbon-zinc bonds. These bonds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The furan ring also contributes to the compound’s reactivity by providing an electron-rich aromatic system that can stabilize reaction intermediates.
In biological systems, this compound can interact with zinc-dependent enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the zinc atom, which can coordinate with the active site of the enzyme or protein, leading to changes in its structure and activity.
Comparaison Avec Des Composés Similaires
Furan-2-ylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and methylzinc bromide. While all these compounds share the common feature of a zinc-bromine bond, they differ in the nature of the organic group attached to the zinc atom.
Phenylzinc Bromide: This compound features a phenyl group bonded to the zinc atom. It is commonly used in cross-coupling reactions and has similar reactivity to this compound.
Methylzinc Bromide: This compound features a methyl group bonded to the zinc atom. It is less reactive than this compound and is often used in the synthesis of simple organic molecules.
The uniqueness of this compound lies in the presence of the furan ring, which imparts unique chemical properties and reactivity to the compound. The electron-rich nature of the furan ring makes it particularly suitable for reactions involving electron-deficient substrates, such as carbonyl compounds and halides.
Propriétés
IUPAC Name |
bromozinc(1+);2H-furan-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXHAIDBQGUYTN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CO[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)




![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)



